1-(2,4-Dibromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(2,4-Dibromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound It is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a 2,4-dibromophenyl group and a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Dibromophenyl Group: This step may involve a halogenation reaction using bromine or a brominating agent.
Attachment of the 4-Methylpiperidin-1-yl Group: This can be done through a substitution reaction, where the piperidine derivative is introduced under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or other chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with chlorine atoms instead of bromine.
1-(2,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: Similar structure with fluorine atoms instead of bromine.
Uniqueness
1-(2,4-Dibromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chlorinated or fluorinated analogs.
Properties
Molecular Formula |
C16H18Br2N2O2 |
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Molecular Weight |
430.13 g/mol |
IUPAC Name |
1-(2,4-dibromophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18Br2N2O2/c1-10-4-6-19(7-5-10)14-9-15(21)20(16(14)22)13-3-2-11(17)8-12(13)18/h2-3,8,10,14H,4-7,9H2,1H3 |
InChI Key |
DNUXKKBNDCSYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)Br)Br |
solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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